3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride
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Description
3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride is a useful research compound. Its molecular formula is C12H8ClF3N2O2S and its molecular weight is 336.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Synthesis of Pyrimidine Derivatives
Arylmethylidene derivatives of furan-2(3H)-ones are crucial for creating various heterocyclic compounds with pyrimidine and pyridazine structures. These compounds have significant potential for biological activity. The introduction of a heterocyclic chromenone fragment can alter reaction routes, leading to compounds with distinct structural properties and potential biological activities (Aniskova, Grinev, & Yegorova, 2017).
Quantum Chemical Characterization
The hydrogen bonding sites in pyrimidine compounds with furan moieties have been investigated using quantum chemistry methods. This research aids in understanding the molecular structure and potential reactivity of these compounds (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Potential Biological Activities
Plant Growth Regulatory Activity
Certain pyrimidine derivatives synthesized from furan compounds have demonstrated pronounced plant-growth regulatory activity. This suggests potential applications in agriculture and horticulture (Maruoka, Yamagata, & Yamazaki, 2001).
Herbicidal Activity
Some synthesized compounds with furan and pyrimidine moieties have shown definite herbicidal activity. These findings could be significant for developing new herbicides (Yan, Lin, Xue, & Si-jia, 2008).
Properties
IUPAC Name |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2S/c13-10(19)3-5-21-11-17-7(8-2-1-4-20-8)6-9(18-11)12(14,15)16/h1-2,4,6H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBKGBFIFBGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)SCCC(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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